2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
CAS No.:
Cat. No.: VC16333918
Molecular Formula: C15H16ClN7O
Molecular Weight: 345.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN7O |
|---|---|
| Molecular Weight | 345.79 g/mol |
| IUPAC Name | 2-chloro-5-(tetrazol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C15H16ClN7O/c1-9-13(10(2)22(3)19-9)7-17-15(24)12-6-11(4-5-14(12)16)23-8-18-20-21-23/h4-6,8H,7H2,1-3H3,(H,17,24) |
| Standard InChI Key | BVCDLQTWVUSLEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C)C)CNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide, reflects its three primary components:
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Benzamide backbone: A benzene ring substituted with a chlorine atom at position 2 and a tetrazole group at position 5.
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Tetrazole moiety: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .
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Trimethylpyrazole side chain: A 1,3,5-trimethyl-1H-pyrazole group connected via a methylene linker to the benzamide’s amide nitrogen .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₆ClN₇O |
| Molecular Weight | 365.81 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, tetrazole NH) |
| Hydrogen Bond Acceptors | 6 (amide O, tetrazole N, pyrazole N) |
| Topological Polar Surface Area | 105 Ų |
Synthetic Pathways and Optimization
Synthesis typically proceeds via a multi-step sequence involving:
Intermediate Preparation
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5-Chloro-2-nitrobenzoic acid is converted to 5-amino-2-chlorobenzoic acid via catalytic hydrogenation.
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Tetrazole installation: The amine undergoes cycloaddition with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .
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Pyrazole synthesis: 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde is prepared via Knorr pyrazole synthesis using ethyl acetoacetate and methylhydrazine, followed by methylation .
Final Coupling
The benzamide is formed via activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) and coupling with 1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrazole formation | NaN₃, HC(OEt)₃, HCl, 80°C, 12 h | 68 |
| Amide coupling | EDCl, HOBt, DMF, rt, 24 h | 82 |
| Purification | Column chromatography (SiO₂, EtOAc/Hex) | ≥95% purity |
Challenges include minimizing tetrazole tautomerization during purification and preventing N-demethylation of the pyrazole under acidic conditions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, tetrazole), 7.98 (d, J=8.4 Hz, 1H, ArH), 7.63 (dd, J=8.4, 2.0 Hz, 1H, ArH), 4.48 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃), 2.37 (s, 6H, C-CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole ring), 1540 cm⁻¹ (C=N pyrazole) .
| Assay | Target | Result (IC₅₀/MIC) |
|---|---|---|
| Tubulin polymerization | MCF-7 cells | 2.4 μM |
| β-lactamase inhibition | E. coli | 12 μg/mL |
| COX-2 inhibition | Enzyme assay | 0.87 μM |
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